tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate
Overview
Description
This compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry due to its presence in many natural products and pharmaceuticals . The compound also contains a pyrazole ring, which is a type of aromatic organic compound. The presence of the chlorophenyl group indicates that this compound may have interesting biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a pyrazole ring, and a chlorophenyl group. The exact three-dimensional structure would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the piperidine and pyrazole rings, as well as the chlorophenyl group. The compound could potentially undergo a variety of chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine and pyrazole rings could potentially influence its solubility, boiling point, melting point, and other properties .Scientific Research Applications
Organic Synthesis and Intermediate Applications
Synthesis of Biologically Active Compounds : The compound serves as a crucial intermediate in synthesizing biologically active molecules. For instance, it is used in the synthesis of crizotinib, a drug for treating non-small cell lung cancer. The synthesis involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9% (Kong et al., 2016).
Intermediate for Anticancer Drugs : Another study highlights the compound as an important intermediate for small molecule anticancer drugs. The research outlines a high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, showcasing its significance in developing PI3K/AKT/mTOR pathway inhibitors, crucial for cancer therapeutics (Zhang et al., 2018).
Material Science Applications
- Novel Pyrazole Carboxamide Derivatives : Research into pyrazole carboxamide derivatives with piperazine moiety for potential material science applications. The study involves synthesis and X-ray structure characterization, contributing to material science by providing new compounds with distinct physical properties for further exploration (Lv et al., 2013).
Pharmacological Studies
- Cannabinoid Receptor Antagonists : Studies on pyrazole derivatives, including variations of the tert-butyl group, focus on their role as cannabinoid receptor antagonists. These compounds have potential therapeutic applications in treating disorders related to cannabinoid receptor dysregulation, such as obesity, addiction, and chronic pain. For example, structural-activity relationship studies have identified specific pyrazole derivatives as potent CB1 receptor antagonists, offering insights into designing new therapeutics (Lan et al., 1999).
Mechanism of Action
Target of Action
Similar compounds have been found to interact withHTH-type transcriptional regulator EthR in Mycobacterium tuberculosis .
Mode of Action
This can result in alterations in cellular processes, potentially leading to the desired therapeutic effects .
Biochemical Pathways
Based on the target protein, it can be inferred that it may influence the transcriptional regulation processes in mycobacterium tuberculosis .
Result of Action
Based on its potential target, it may influence the transcriptional regulation processes in mycobacterium tuberculosis, potentially leading to therapeutic effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O2/c1-19(2,3)25-18(24)23-10-8-14(9-11-23)17-12-16(21-22-17)13-4-6-15(20)7-5-13/h4-7,12,14H,8-11H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUYSGSVKPEWPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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